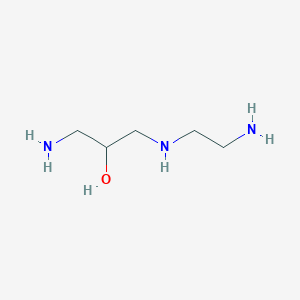
Amino-3-(2-aminoethylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-amino-3-(2-aminoethylamino)propan-2-ol is an organic compound with the molecular formula C5H14N2O. It is also known by other names such as N-(β-Hydroxypropyl)ethylenediamine and 2-Propanol, 1-[(2-aminoethyl)amino]-. This compound is characterized by the presence of both amine and alcohol functional groups, making it a versatile molecule in various chemical reactions and applications .
準備方法
Synthetic Routes and Reaction Conditions
1-amino-3-(2-aminoethylamino)propan-2-ol can be synthesized through several methods. One common synthetic route involves the reaction of ethylenediamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of 1-amino-3-(2-aminoethylamino)propan-2-ol often involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and minimizes the formation of by-products. The reaction conditions, such as temperature, pressure, and catalyst presence, are optimized to maximize efficiency and yield .
化学反応の分析
Types of Reactions
1-amino-3-(2-aminoethylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield aldehydes or ketones, while substitution reactions can produce a wide range of amine derivatives .
科学的研究の応用
1-amino-3-(2-aminoethylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals
作用機序
The mechanism of action of 1-amino-3-(2-aminoethylamino)propan-2-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of both amine and alcohol groups allows it to participate in hydrogen bonding and other interactions, influencing its biological and chemical activity .
類似化合物との比較
Similar Compounds
2-amino-2-methylpropan-1-ol: Similar in structure but with a methyl group instead of an ethyl group.
3-amino-2-propanol: Lacks the additional aminoethyl group.
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: Contains an additional amino group and a longer carbon chain
Uniqueness
1-amino-3-(2-aminoethylamino)propan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in various fields of research and industry .
特性
分子式 |
C5H15N3O |
|---|---|
分子量 |
133.19 g/mol |
IUPAC名 |
1-amino-3-(2-aminoethylamino)propan-2-ol |
InChI |
InChI=1S/C5H15N3O/c6-1-2-8-4-5(9)3-7/h5,8-9H,1-4,6-7H2 |
InChIキー |
JKWUKVQMFDEVES-UHFFFAOYSA-N |
正規SMILES |
C(CNCC(CN)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 3-methyl-2-[(1E)-1-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}ethyl]butanoate](/img/structure/B14803618.png)
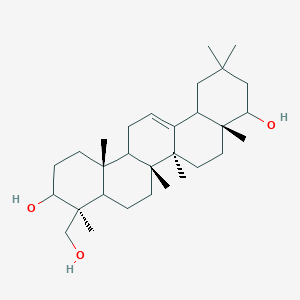
![N,N-dimethyl-2-[[(1S,2S)-1,7,7-trimethyl-2-phenyl-2-bicyclo[2.2.1]heptanyl]oxy]ethanamine](/img/structure/B14803628.png)
![{[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]sulfonyl}acetic acid](/img/structure/B14803629.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
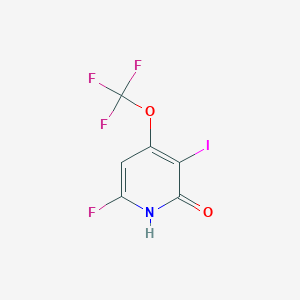
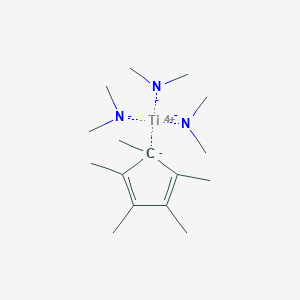
![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
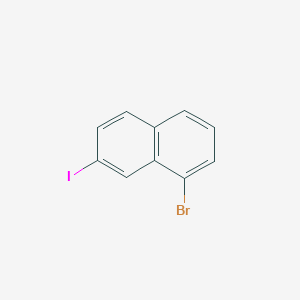
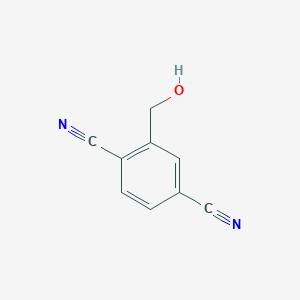
![7-[3-(3-Cycloheptyl-3-hydroxypropyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid](/img/structure/B14803660.png)
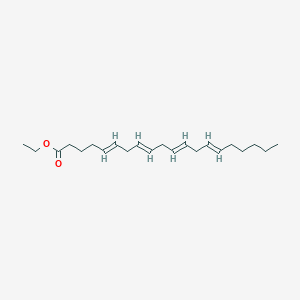
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B14803674.png)
![1-[(2S,4bS,8R)-6-hydroxy-8-(hydroxymethyl)-2,4b,8-trimethyl-4,4a,5,6,7,8a,9,10-octahydro-3H-phenanthren-2-yl]ethane-1,2-diol](/img/structure/B14803679.png)
